

safety and handling of SYBR Green II in the lab

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Compound of Interest

Compound Name: SYBR Green II (Ionic form)

Cat. No.: B12380428

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An In-depth Technical Guide to the Safe Handling and Application of SYBR Green II in the Laboratory

Introduction

SYBR Green II is a highly sensitive, fluorescent nucleic acid stain predominantly used for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels, such as agarose or polyacrylamide gels.[1] While it can also bind to double-stranded DNA (dsDNA), it exhibits a higher fluorescence quantum yield when bound to RNA (~0.54) compared to dsDNA (~0.36).[1] This characteristic, along with its significantly greater sensitivity than traditional dyes like ethidium bromide, makes it an invaluable tool for applications requiring the sensitive detection of RNA, such as Northern blot analysis and single-strand conformation polymorphism (SSCP) analysis.[1][2][3] This guide provides comprehensive information on the safety, handling, and experimental application of SYBR Green II for researchers, scientists, and drug development professionals.

Safety and Handling

Although some studies, such as the Salmonella/mammalian microsome reverse-mutation assay (Ames test), have indicated that SYBR Green II is not mutagenic[4], it is crucial to handle it with care. Because the reagent is designed to bind to nucleic acids, it should be treated as a potential mutagen.[2][5] The stock solution is supplied in dimethyl sulfoxide (DMSO), a solvent known to facilitate the entry of organic molecules into tissues.[2][5] Therefore, particular caution is required when handling the stock solution.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE when working with SYBR Green II.

PPE Category	Item	Specifications and Rationale
Hand Protection	Double Nitrile Gloves	Recommended when handling the DMSO stock solution to prevent skin contact.[2][5] DMSO can facilitate skin absorption of the dye.
Eye Protection	Safety Glasses with Side Shields or Goggles	Protects against splashes of the dye solution during preparation and handling.[6]
Body Protection	Laboratory Coat	Prevents contamination of personal clothing.[6]

Handling and Storage

- **Storage:** The SYBR Green II stock solution in DMSO should be stored frozen at -20°C, protected from light, and in a desiccator.[5] When stored correctly, it is stable for six months to one year.[5]
- **Preparation:** Before use, the vial should be allowed to warm to room temperature and then briefly centrifuged to collect the DMSO solution at the bottom.[1][5]
- **Working Solution:** Staining solutions should be prepared in plastic containers, as the dye may adsorb to glass surfaces.[1] The staining solution can be stored in the dark, preferably refrigerated, and reused three to four times.[1][5]

Spill and Waste Management

Spill Cleanup Procedure

In the event of a minor spill, laboratory personnel can manage the cleanup if they are properly trained and equipped.[7][8]

```
// Connections start -> alert [color="#202124"]; alert -> ppe [color="#202124"]; ppe -> contain [color="#202124"]; contain -> absorb [color="#202124"]; absorb -> collect [color="#202124"]; collect -> dispose [color="#202124"]; dispose -> decontaminate [color="#202124"]; decontaminate -> restock [color="#202124"]; restock -> end [color="#202124"]; }  
caption="Figure 1: Workflow for minor SYBR Green II spill cleanup."
```

Waste Disposal

SYBR Green II is classified as a mutagenic dye for disposal purposes.[9] All unwanted stock solutions, contaminated gels, and lab debris (e.g., gloves, tubes) must be collected for hazardous waste disposal.[9] Liquid waste containing SYBR Green II should not be poured down the drain.[9]

The recommended method for treating liquid waste is through activated charcoal filtration.[1][2][5] The charcoal adsorbs the dye, after which the filtered buffer may be eligible for drain disposal (if it contains no other hazardous materials), and the contaminated charcoal must be disposed of as solid hazardous waste, typically via incineration.[2][5][9][10]

```
// Connections start -> is_liquid [label="Liquid", color="#202124"]; start -> is_solid [label="Solid", color="#202124"];  
  
is_liquid -> treat_liquid [color="#202124"]; is_solid -> dispose_solid_hw [color="#202124"];  
  
treat_liquid -> check_filtrate [color="#202124"]; treat_liquid -> dispose_charcoal [label="Contaminated Charcoal", style=dashed, color="#EA4335"];  
  
check_filtrate -> dispose_drain [label="No Fluorescence", color="#202124"]; check_filtrate -> dispose_filtrate_hw [label="Fluorescence Detected", color="#EA4335"]; }  
caption="Figure 2: Decision tree for SYBR Green II waste disposal."
```

Quantitative Data and Specifications

The high sensitivity of SYBR Green II is attributed to its high fluorescence quantum yield and strong binding affinity for nucleic acids.[2][5]

Table 1: Spectral Properties

Property	Wavelength/Value	Notes
Maximum Excitation	~497 nm	Compatible with blue-light transilluminators and 488 nm laser scanners. [1] [5]
Secondary Excitation	~254 nm	Allows for use with standard UV epi-illuminators for greater sensitivity. [1] [5]
Fluorescence Emission	~520 nm	Emits a green fluorescence. [1] [5]

Table 2: Detection Sensitivity

Illumination Source	Gel Type	Detection Limit (per band)
254 nm epi-illumination	Agarose or Polyacrylamide	As little as 100 pg of RNA or ssDNA. [2] [5]
300 nm transillumination	Agarose or Polyacrylamide	~500 pg of RNA. [2] [5]
254 nm epi-illumination	Denaturing Agarose/Formaldehyde or Polyacrylamide/Urea	~1 ng of RNA. [1] [2] [5]
300 nm transillumination	Denaturing Agarose/Formaldehyde or Polyacrylamide/Urea	~4 ng of RNA. [1] [2] [5]

Experimental Protocols

SYBR Green II can be used for either post-electrophoresis staining or for pre-casting into the gel. Post-staining is the recommended method for achieving the best results.[\[11\]](#)

Protocol: Post-Electrophoresis Staining of RNA Gels

This method is highly sensitive and eliminates issues with altered nucleic acid mobility that can occur with pre-cast gels.[\[11\]](#)

Materials:

- SYBR Green II RNA Gel Stain (10,000X in DMSO)
- 1X TBE Buffer (pH 7.5–8.0)
- Staining container (polypropylene)
- Shaker/rocker

Procedure:

- Perform Electrophoresis: Run the RNA sample on a denaturing (e.g., agarose/formaldehyde) or non-denaturing gel using standard protocols.[\[1\]](#)[\[5\]](#)
- Prepare Staining Solution:
 - For non-denaturing and denaturing polyacrylamide/urea gels, dilute the 10,000X stock solution 1:10,000 in 1X TBE buffer.[\[1\]](#)[\[5\]](#)[\[12\]](#)
 - For denaturing agarose/formaldehyde gels, dilute the 10,000X stock solution 1:5,000 in 1X TBE buffer.[\[1\]](#)[\[5\]](#)[\[12\]](#)
 - Note: Ensure the pH of the TBE buffer is between 7.5 and 8.0 for optimal staining, as the dye is pH-sensitive.[\[1\]](#)[\[5\]](#) Prepare the solution in a plastic container.[\[1\]](#)
- Stain the Gel:
 - Place the gel into the staining container and add enough staining solution to completely submerge the gel.[\[1\]](#)[\[5\]](#)
 - Protect the container from light by covering it with aluminum foil or placing it in a dark area.[\[1\]](#)[\[2\]](#)
 - Agitate the gel gently on a shaker at room temperature.[\[1\]](#)
 - Polyacrylamide gels: 10–40 minutes.[\[1\]](#)[\[5\]](#)

- Agarose gels: 20–40 minutes.[\[1\]](#)[\[5\]](#)
- Visualize the Gel:
 - No destaining is required due to the low intrinsic fluorescence of the unbound dye.[\[1\]](#)[\[2\]](#)[\[5\]](#)
 - Illuminate the gel using a 254 nm epi-illuminator (for highest sensitivity) or a 300 nm UV transilluminator.[\[2\]](#)[\[5\]](#)
 - Gels should be photographed using a SYBR Green photographic filter for optimal results.[\[2\]](#)[\[5\]](#)

```
// Connections run_gel -> prepare_solution [color="#202124"]; prepare_solution -> place_gel [color="#202124"]; place_gel -> agitate_gel [color="#202124"]; agitate_gel -> visualize [color="#202124"]; } caption="Figure 3: Experimental workflow for post-electrophoresis staining."
```

Protocol: Pre-casting Gels with SYBR Green II

While not the preferred method, pre-casting can be used for convenience. Be aware that it may affect nucleic acid mobility and slightly reduce sensitivity.[\[11\]](#)

Materials:

- SYBR Green II RNA Gel Stain (10,000X in DMSO)
- Agarose and appropriate running buffer (e.g., TBE)
- Microwave or heating block
- Gel casting tray and combs

Procedure:

- Prepare Molten Agarose: Prepare the molten agarose gel solution according to your standard protocol.[\[12\]](#)

- Cool the Agarose: Let the agarose solution cool to a temperature where the flask can be comfortably handled (around 60-70°C). Do not add the dye to boiling or near-boiling agarose, as high temperatures will destroy it.[11]
- Add the Dye: Dilute the SYBR Green II 10,000X stock reagent 1:10,000 into the molten agarose.[11][12] Swirl the flask gently to mix thoroughly without creating excessive bubbles.
- Cast the Gel: Pour the agarose-dye mixture into the casting tray with combs and allow it to solidify completely.[12]
- Run the Gel: Load samples and run the gel using your standard protocol. The gel can be visualized immediately after electrophoresis without any post-staining steps.[12]

Conclusion

SYBR Green II is a powerful and sensitive tool for the visualization of RNA and ssDNA. While it presents a safer alternative to ethidium bromide, it must be handled with appropriate care due to its nucleic acid-binding properties and its suspension in DMSO.[4][5] Adherence to the safety, handling, and disposal guidelines outlined in this document is essential for ensuring a safe laboratory environment while leveraging the high performance of this reagent.

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